Z-L-Pyroglutamic acid dicyclohexylammonium salt is a chemical compound derived from pyroglutamic acid, which is a cyclic derivative of the amino acid glutamic acid. This compound is characterized by its unique molecular structure and properties, making it valuable in various scientific applications. The molecular formula for Z-L-pyroglutamic acid dicyclohexylammonium salt is , with a molecular weight of approximately 444.53 g/mol .
The compound is synthesized from Z-L-pyroglutamic acid, which can be obtained through the hydrolysis of proteins or synthesized chemically. Dicyclohexylammonium salt is typically formed by reacting dicyclohexylamine with the acid, resulting in a stable salt form that enhances solubility and stability in various solvents .
Z-L-Pyroglutamic acid dicyclohexylammonium salt falls under the classification of amino acids and their derivatives. It is categorized as a non-proteinogenic amino acid due to its unique cyclic structure, which distinguishes it from standard amino acids found in proteins.
The synthesis of Z-L-pyroglutamic acid dicyclohexylammonium salt generally involves two main steps:
The reaction conditions, including temperature and pH, are crucial for optimizing yield and purity. High-performance liquid chromatography (HPLC) is often employed to assess the purity of the final product, which should be greater than 99% for research applications .
The molecular structure of Z-L-pyroglutamic acid dicyclohexylammonium salt features a cyclic five-membered ring characteristic of pyroglutamic acids. The dicyclohexylammonium component provides steric hindrance and affects the solubility properties of the compound.
Z-L-Pyroglutamic acid dicyclohexylammonium salt can participate in various chemical reactions typical for amino acids and their derivatives:
The stability of the compound under different conditions (e.g., pH, temperature) influences its reactivity. The presence of the dicyclohexylammonium moiety typically enhances stability against hydrolysis compared to other salts .
The mechanism by which Z-L-pyroglutamic acid dicyclohexylammonium salt exerts its effects primarily relates to its role as a building block in peptide synthesis and potential therapeutic applications. It may influence metabolic pathways involving glutamate and its derivatives.
Research indicates that compounds related to pyroglutamic acid can modulate neurotransmitter levels, potentially influencing cognitive functions and neuroprotection . Further studies are needed to elucidate specific pathways affected by this compound.
Z-L-Pyroglutamic acid dicyclohexylammonium salt has several scientific uses:
The introduction of chiral hydroxyl groups at the C4 position significantly enhances the biological activity of L-pyroglutamate derivatives, analogous to chiral pesticides like tebuconazole where stereochemistry dictates efficacy. Direct asymmetric hydroxylation of L-pyroglutamic acid proves challenging due to competing side reactions and poor stereoselectivity. Contemporary approaches instead utilize L-hydroxyproline as a chiral precursor with pre-assembled stereochemistry, enabling precise control over the 4S configuration through a multi-step protection sequence [5].
The optimal protection protocol involves sequential safeguarding of functional groups:
Table 1: Protection Sequence for L-Hydroxyproline Functionalization
Step | Reaction | Protecting Group | Key Reagent | Function |
---|---|---|---|---|
1 | Amide protection | Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate | Prevents N-oxidation |
2 | Hydroxyl protection | TBS (tert-butyldimethylsilyl) | TBSCl, imidazole | Blocks hydroxyl reactivity |
3 | Esterification | 4-Chlorophenyl ester | 4-Chlorophenol, DCC | Enhances antifungal activity |
This methodology circumvents racemization risks while establishing the critical stereochemical foundation for subsequent C1 carbonyl installation. The 4-chlorophenyl ester moiety specifically increases derivative potency against fungal pathogens like Phytophthora infestans, establishing structure-activity relationships early in the synthetic pathway [3] [5].
Conversion of the proline-derived precursor to the pyroglutamate skeleton requires precise oxidative carbonylation at the γ-carbon. Initial attempts using TBHP (tert-butyl hydroperoxide), DIB/TBHP (diisopropylbenzene hydroperoxide), or KMnO4 yielded unsatisfactory results with either decomposition or low conversion (<20%) [5]. The breakthrough emerged with ruthenium dioxide (RuO₂) catalysis in a biphasic solvent system, enabling efficient methylene-to-carbonyl transformation.
The optimized conditions employ:
Under these conditions, oxidative carbonylation proceeds with >90% yield and complete retention of stereochemistry at the C4 position, as confirmed by chiral HPLC analysis [5]. The critical intermediate 4S-hydroxy-L-pyroglutamate forms without epimerization, enabling direct access to stereochemically complex structures. The aqueous-organic biphasic system facilitates catalyst recovery and product isolation while minimizing over-oxidation side reactions.
Table 2: Comparative Analysis of Oxidative Carbonylation Methods
Oxidant System | Solvent | Temperature (°C) | Yield (%) | Stereochemical Integrity |
---|---|---|---|---|
TBHP | Acetonitrile | 80 | <15 | Partial racemization |
DIB/TBHP | Dichloromethane | 40 | 18-22 | Partial racemization |
KMnO₄ | Acetone/water | 0 | <10 | Maintained |
RuO₂·H₂O | EtOAc/H₂O | 25 | >90 | Fully maintained |
This RuO₂-mediated protocol represents a significant advancement for preparing sterically congested 4S-hydroxy-L-pyroglutamate esters inaccessible through conventional oxidation methods. The catalytic efficiency and mild conditions make it particularly valuable for scaling functionalized pyroglutamate synthesis [5].
Sulfonyl esterification of the C4 hydroxyl group dramatically enhances the biological profile of Z-L-pyroglutamate derivatives, particularly their antifungal properties. The sulfonyl moiety serves as a versatile pharmacophore that improves cellular penetration and target interaction. Systematic derivatization has identified structure-activity relationships critical for agricultural and pharmaceutical applications [3] [5].
The esterification protocol involves:
Electron-deficient sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) react efficiently (85-92% yield), while nitrogen-containing sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) show reduced reactivity (<50% yield) due to decreased electrophilicity at the sulfur center [5]. The resulting sulfonyl esters demonstrate exceptional antifungal activity against Fusarium graminearum and Valsa mali, outperforming commercial fungicides like hymexazol:
Table 3: Bioactive Sulfonyl Ester Derivatives of 4S-Hydroxy-L-Pyroglutamate
Derivative Code | Sulfonyl Group | Antifungal Target (EC₅₀ μg/mL) | Activity Compared to Controls |
---|---|---|---|
C07l | 4-Nitrobenzenesulfonyl | F. graminearum (2.31) | 3.4× hymexazol |
C07m | 2-Naphthylsulfonyl | V. mali (1.89) | 2.9× hymexazol |
C08a | 4-Toluenesulfonyl | F. graminearum (1.97) | 4.1× hymexazol |
C08n | 3-Trifluoromethylbenzenesulfonyl | A. alternariae (2.45) | 2.8× hymexazol |
Notably, N-Boc deprotected derivatives (C08 series) consistently show enhanced activity over their protected counterparts (C07 series), indicating that the free amide nitrogen participates in target binding interactions. The 4-chlorophenyl ester moiety further synergizes with sulfonyl groups to enhance permeability across fungal membranes [3] [5].
Strategic protection-deprotection sequences enable precise functionalization of Z-L-pyroglutamic acid while preserving stereochemical integrity. The dicyclohexylammonium (DCHA) salt form provides crystalline stability for the free carboxylic acid, while orthogonal protecting groups facilitate selective reactions at nitrogen, carbonyl, and hydroxyl positions [4] [5].
DCHA Salt Cleavage Protocol:
Phosphoric acid specifically avoids insoluble dicyclohexylammonium chloride formation observed with HCl, ensuring complete liberation of the free acid. The liberated Z-L-pyroglutamic acid can be directly functionalized or reprotected for subsequent reactions [4].
Orthogonal Deprotection in Functionalized Derivatives:
Table 4: Deprotection Conditions for Protected Z-L-Pyroglutamate Derivatives
Protecting Group | Deprotection Reagent | Conditions | Compatibility | Yield (%) |
---|---|---|---|---|
Dicyclohexylammonium (DCHA) | 10% H₃PO₄ | Ethyl acetate, -20°C | Compatible with carboxylates | >98 |
Boc (tert-butyloxycarbonyl) | 50% TFA/DCM | 0°C, 30 min | Stable to sulfonyl esters | 95-97 |
TBS (tert-butyldimethylsilyl) | TBAF (1M in THF) | RT, 12h | Compatible with free amides | >99 |
4-Chlorophenyl ester | Pig liver esterase | pH 7.4 buffer, 37°C | Selective over methyl esters | 85-90 |
This multi-faceted protection strategy enables the synthesis of complex derivatives like C08n through sequential deprotection after sulfonylation, with TFA-mediated Boc removal as the final step before biological evaluation. The protocols maintain the labile 4S stereochemistry while allowing introduction of diverse sulfonyl pharmacophores [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7